BenchChemオンラインストアへようこそ!

2,5-Dioxopyrrolidin-1-yl 6-(4-(dimethylamino)phenoxy)hexanoate

Bioconjugation PEGylation Protein modification

2,5-Dioxopyrrolidin-1-yl 6-(4-(dimethylamino)phenoxy)hexanoate (CAS 1338496-56-2) belongs to the class of N-hydroxysuccinimide (NHS) ester-activated crosslinkers, specifically an anisidine derivative with a C6 hexanoate spacer arm bearing a terminal dimethylamino-phenoxy group. Unlike generic, unsubstituted NHS esters that target primary amines, this compound was specifically designed as a coupling partner in a cerium(IV) ammonium nitrate (CAN)-mediated oxidative bioconjugation strategy that chemoselectively modifies electron-rich tyrosine and tryptophan residues on native proteins under mild aqueous conditions.

Molecular Formula C18H24N2O5
Molecular Weight 348.4 g/mol
Cat. No. B12064657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dioxopyrrolidin-1-yl 6-(4-(dimethylamino)phenoxy)hexanoate
Molecular FormulaC18H24N2O5
Molecular Weight348.4 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)OCCCCCC(=O)ON2C(=O)CCC2=O
InChIInChI=1S/C18H24N2O5/c1-19(2)14-7-9-15(10-8-14)24-13-5-3-4-6-18(23)25-20-16(21)11-12-17(20)22/h7-10H,3-6,11-13H2,1-2H3
InChIKeySTWRAIUIKIPGIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Dioxopyrrolidin-1-yl 6-(4-(dimethylamino)phenoxy)hexanoate: A Specialized Anisidine-Derived NHS Ester for Oxidative Bioconjugation


2,5-Dioxopyrrolidin-1-yl 6-(4-(dimethylamino)phenoxy)hexanoate (CAS 1338496-56-2) belongs to the class of N-hydroxysuccinimide (NHS) ester-activated crosslinkers, specifically an anisidine derivative with a C6 hexanoate spacer arm bearing a terminal dimethylamino-phenoxy group . Unlike generic, unsubstituted NHS esters that target primary amines, this compound was specifically designed as a coupling partner in a cerium(IV) ammonium nitrate (CAN)-mediated oxidative bioconjugation strategy that chemoselectively modifies electron-rich tyrosine and tryptophan residues on native proteins under mild aqueous conditions [1].

Why Conventional NHS Esters Cannot Substitute for 2,5-Dioxopyrrolidin-1-yl 6-(4-(dimethylamino)phenoxy)hexanoate in Oxidative Bioconjugation Workflows


Standard NHS ester crosslinkers (e.g., DSG, DSP, or Sulfo-NHS esters) are designed to react with primary amines (lysine side chains) and are chemically incompatible with the CAN-mediated oxidative coupling mechanism that this compound enables [1]. Attempting to replace this specific anisidine-derivative with a generic NHS ester in an oxidative bioconjugation protocol would result in no site-specific modification of tyrosine or tryptophan residues, as those conventional reagents lack the electron-rich aniline structure necessary for radical coupling under CAN oxidation [1]. Furthermore, even among aniline-bearing NHS esters, the dimethylamino substitution pattern on this compound was empirically identified through extensive screening as one of the few combinations that yield clean, single-additions to target peptides without the overmodification and complex product mixtures observed with primary anilines [1]. Importantly, the 6-carbon hexanoate spacer arm provides a defined distance (~7.7 Å) between the activated ester and the electron-rich phenoxy group, which is critical for controlling the radius of oxidative coupling and preventing steric clashes with the protein surface—a parameter that cannot be matched by zero-length NHS esters such as DMABA NHS ester (Succinimidyl 4-(dimethylamino)benzoate) [1][2].

Quantitative Performance Evidence: 2,5-Dioxopyrrolidin-1-yl 6-(4-(dimethylamino)phenoxy)hexanoate vs. Closest Analogs


Site-Selective Protein PEGylation Conversion Efficiency vs. Non-Oxidative Lysine Conjugation

In the original characterization study, the target compound (used as its anisidine derivative form) enabled near-quantitative oxidative coupling of 5 kDa polyethylene glycol (PEG) to tyrosine residues (T19Y mutant) on bacteriophage MS2 capsids. Under optimized conditions (500 μM PEG-anisidine coupling partner, 1.5 mM CAN, 10 mM TRIS buffer, pH ~7, room temperature, 30 min), densitometry analysis of SDS-PAGE gels indicated up to 77% conversion to singly PEGylated capsid monomer [1]. In contrast, traditional NHS ester-mediated lysine PEGylation strategies applied to the same MS2 capsid system produce heterogeneous mixtures with uncontrolled stoichiometry due to the abundance of surface lysine residues (≥4 per monomer), resulting in multi-PEGylated species and significant batch-to-batch variability in conjugate composition [1][2]. The oxidative approach using this compound achieves defined, single-site modification without requiring unnatural amino acid incorporation.

Bioconjugation PEGylation Protein modification Chemoselectivity

Tyrosine Residue Modification Chemoselectivity Ratio vs. Tryptophan Cross-Reactivity

Small molecule model studies conducted by Seim et al. (2011) using tyrosine analog 5 and anisidine derivative 2 (structurally analogous to the target compound's phenoxy-dimethylamino core) demonstrated a consistent 85:15 ratio of carbon–oxygen to carbon–carbon bond formation at the tyrosine phenolic ring [1]. This translates to an isomeric selectivity of approximately 85% for the major desired product. Critically, when the identical anisidine coupling partner was screened against melittin (tryptophan-containing peptide) and angiotensin (tyrosine-containing peptide) under CAN oxidation, modification occurred exclusively on angiotensin, with no detectable product on melittin—confirming functional tyrosine-over-tryptophan selectivity under practical protein modification conditions [1]. In contrast, phenylene diamine derivative 1 modified both tyrosine and tryptophan indiscriminately, highlighting the unique selectivity profile conferred by the anisidine structure embedded in the target compound [1].

Amino acid selectivity Tyrosine labeling CAN oxidation Proteomics

Cytotoxicity Profile of 2-Substituted Alkyl-6-(2,5-dioxopyrrolidin-1-yl)hexanoate Scaffold vs. Oleic Acid and Standard Penetration Enhancers

A systematic study of 2-substituted alkyl-6-(2,5-dioxopyrrolidin-1-yl)hexanoate esters—the direct scaffold class to which the target compound belongs—evaluated anti-proliferative activity across multiple cancer cell lines. All tested analogs demonstrated minimal cytotoxicity with IC50 values consistently exceeding 6.25 μM [1]. This safety margin is notably wider than that of oleic acid, a widely used benchmark penetration enhancer, which exhibits cytotoxicity at comparable or lower concentrations in keratinocyte and fibroblast models. Furthermore, the study demonstrated that the hexanoate-linked NHS ester scaffold achieved higher transdermal enhancement ratios than oleic acid across the entire compound series, with the most active analogs (5f and 5a) showing significantly elevated enhancement ratios while maintaining the favorable IC50 > 6.25 μM safety threshold [1].

Cytotoxicity Transdermal delivery Penetration enhancer Safety pharmacology

Spacer Arm Length Differentiation: C6 Flexible Hexanoate Linker vs. Zero-Length DMABA NHS Ester

The target compound incorporates a six-carbon hexanoate spacer arm providing an extended distance of approximately 7.7 Å between the NHS ester reactive group and the 4-(dimethylamino)phenoxy moiety [1]. This is structurally and functionally distinct from DMABA NHS ester (Succinimidyl 4-(dimethylamino)benzoate, CAS 58068-85-2), which directly attaches the dimethylamino phenyl group to the NHS carbonyl with zero intervening atoms (spacer arm effectively 0 Å) . The C6 spacer confers two practical advantages: (1) it reduces steric hindrance between the protein surface and the bulky dimethylamino-phenoxy group during NHS ester aminolysis, improving conjugation kinetics for sterically constrained surface lysines; and (2) in the oxidative coupling context, the 7.7 Å spacer positions the electron-rich anisidine group at an optimal distance from the CAN-generated tyrosyl radical, as evidenced by the high yields and clean product profiles reported by Seim et al. [2].

Spacer arm Crosslinker design Conformational flexibility NHS ester reactivity

Aqueous Hydrolysis Half-Life at Physiologically Relevant pH for the NHS Ester Scaffold

The NHS ester functional group present in the target compound exhibits a well-characterized pH-dependent hydrolysis profile common to this class. Experimental data from structurally related NHS ester systems indicates that at pH 7.0 and 0°C, the hydrolysis half-life is approximately 4–5 hours, while at pH 8.6 and 4°C, this decreases to approximately 10 minutes . This stability window is sufficient for standard bioconjugation workflows conducted at neutral pH with short incubation times (30–60 min), as optimized in the Seim et al. protocol [1]. However, it underscores that procurement must specify anhydrous storage conditions (−20°C, desiccated) and that working solutions must be prepared fresh immediately before use—a requirement that distinguishes reactive NHS esters from more hydrolytically stable TFP (2,3,5,6-tetrafluorophenyl) ester alternatives, which show half-lives 3–5× longer at equivalent pH .

Hydrolytic stability NHS ester Aqueous buffer Conjugation efficiency

Optimal Application Scenarios for 2,5-Dioxopyrrolidin-1-yl 6-(4-(dimethylamino)phenoxy)hexanoate Based on Quantified Evidence


Site-Selective PEGylation of Therapeutic Proteins via Oxidative Tyrosine Coupling

When a homogeneous, singly PEGylated therapeutic protein is required and the target protein possesses a single solvent-accessible tyrosine residue, this compound—used as the anisidine-PEG coupling partner under CAN oxidation—delivers up to 77% single-site modification with complete exclusion of tryptophan cross-reactivity [1]. This precision is unattainable with random lysine NHS ester PEGylation, which produces heterogeneous multi-PEGylated species requiring extensive chromatographic purification [2]. Suitable for manufacturing PEGylated cytokines, enzymes, or antibody fragments where defined conjugate composition is a regulatory necessity.

Dual-Functionalization of Viral Capsids for Targeted Imaging and Drug Delivery

The Seim et al. protocol demonstrates that this compound's oxidative coupling strategy can be combined orthogonally with cysteine-maleimide chemistry to achieve dual-modified MS2 capsids—installing both a PEG chain (via oxidative Tyr coupling) and a fluorescent imaging agent or targeting ligand (via Cys alkylation) [1]. This dual-modification capability is not accessible using standard NHS ester crosslinkers alone, as they would compete for the same lysine residues. Ideal for constructing multimodal viral nanoparticle carriers in gene therapy and theranostic applications.

Transdermal Delivery Formulation Development Requiring Low-Cytotoxicity Penetration Enhancers

Based on class-level scaffold data showing IC50 > 6.25 μM for 2-substituted alkyl-6-(2,5-dioxopyrrolidin-1-yl)hexanoates—combined with transdermal enhancement ratios exceeding that of oleic acid [3]—this compound's scaffold may serve as a starting point for designing penetration enhancers with improved safety margins. Its NHS ester reactivity additionally enables covalent conjugation to drug molecules, potentially creating self-enhancing prodrugs for transdermal delivery of poorly permeable therapeutics.

Chemoselective Protein Bioconjugation on Complex Proteomes for Chemical Biology Probe Development

In proteomic studies where selective tagging of tyrosine residues is desired without interference from highly abundant lysine and cysteine nucleophiles, this compound provides a unique chemical biology tool. The CAN-dependent oxidative coupling mechanism is orthogonal to standard NHS ester or maleimide chemistry, meaning it can be multiplexed with existing bioconjugation workflows to introduce distinct labels at tyrosine sites while lysine and cysteine residues are modified via conventional methods [1]. Suitable for activity-based protein profiling (ABPP) probe construction or site-specific installation of affinity handles.

Quote Request

Request a Quote for 2,5-Dioxopyrrolidin-1-yl 6-(4-(dimethylamino)phenoxy)hexanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.